2-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

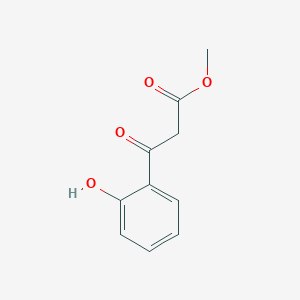

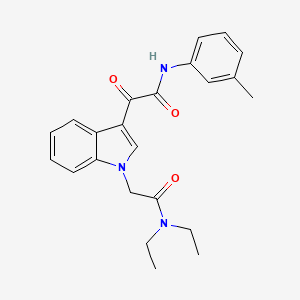

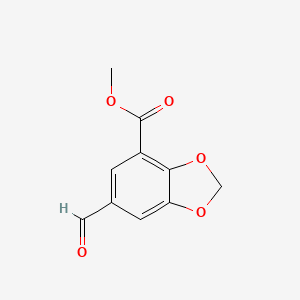

2-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)phenol (CAS# 404925-69-5) is a research chemical . It has a molecular weight of 264.32 and a molecular formula of C17H16N2O .

Molecular Structure Analysis

The molecule has a complex structure with two rings. The canonical SMILES representation is C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4O . This indicates that the molecule has a tetrahydro-beta-carboline ring attached to a phenol group.Physical And Chemical Properties Analysis

The compound has a molecular weight of 264.32 and a molecular formula of C17H16N2O . The InChI key is DLRFYHZDPBAQHF-UHFFFAOYSA-N . The compound has a boiling point of 435.3±40.0 ℃ at 760 mmHg and a density of 1.3±0.1 g/cm3 .Scientific Research Applications

Bioactive Tetrahydro-β-carbolines

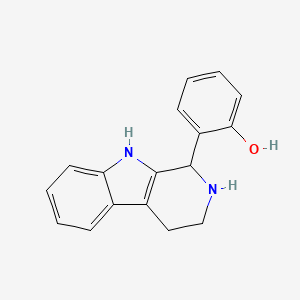

The tetrahydro-β-carboline (THβC) scaffold, widespread in many natural products and synthetic compounds, exhibits a variety of pharmacological activities. A review on the design, structures, and biological characteristics of synthetic THβC compounds, including their structure-activity relationships (SAR), provides a foundation for future drug development utilizing the THβC framework. This work is instrumental in understanding the pharmacological potential and versatility of THβC compounds in medicinal chemistry (Wang et al., 2021).

Pictet-Spengler Reaction and Tetrahydro-β-carboline Scaffold

The Pictet-Spengler reaction, a key synthetic technique, is extensively utilized for the preparation of polysubstituted optically active tetrahydro-β-carboline derivatives, a common motif in indole-based alkaloids and several marketed drugs. This review emphasizes the advancements in the enantioselective synthesis of the tetrahydro-β-carboline scaffold, showcasing the compound's significance in combinatorial chemistry and drug discovery (Rao, Maiti, & Chanda, 2017).

Natural Phenolic Compounds and Bioactivities

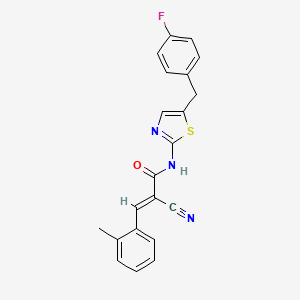

Phenolic compounds, including analogs of 2-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol, play a crucial role in plant and human health. A comprehensive review of 2,4-Di-tert-butylphenol (2,4-DTBP) and its analogs highlights their presence in various species and their significant bioactivities. This exploration into natural sources and the potent toxicity of 2,4-DTBP against a range of organisms underscores the importance of understanding phenolic compounds' environmental and biological roles (Zhao et al., 2020).

Chlorogenic Acid: A Phenolic Acid Review

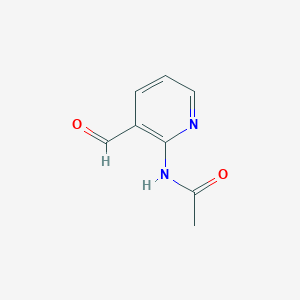

Chlorogenic Acid (CGA), a prominent dietary polyphenol, exhibits multiple therapeutic roles, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. CGA's influence on lipid and glucose metabolism highlights its potential in treating metabolic disorders. This review calls for further research to optimize CGA's biological and pharmacological effects, suggesting its use as a natural food additive (Naveed et al., 2018).

Plant Cell Cancer and Phenolic Compounds

The role of phenolic compounds in preventing plant growth and tumor formation through the regulation of phytohormones is examined. This review provides insight into how polyphenols can influence plant over-growth and tumor development, contributing to our understanding of plant pathology and the potential medicinal uses of phenolics (Rasouli et al., 2016).

properties

IUPAC Name |

2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c20-15-8-4-2-6-13(15)16-17-12(9-10-18-16)11-5-1-3-7-14(11)19-17/h1-8,16,18-20H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRFYHZDPBAQHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide](/img/structure/B2473003.png)

![7'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2473007.png)

![(E)-2-methyl-7-(styrylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2473009.png)

methanone](/img/structure/B2473015.png)

![5-Fluoro-N-[(2-methoxypyridin-4-yl)methyl]-4-methylpyridine-2-carboxamide](/img/structure/B2473021.png)

![N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-4-nitrobenzenesulfonamide](/img/structure/B2473024.png)